

# The Discovery and Development of R82913: A Technical Overview

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## Compound of Interest

Compound Name: R82913

Cat. No.: B1678732

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## Abstract

**R82913**, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione (TIBO) class of compounds, **R82913** demonstrated significant promise in early preclinical and clinical development due to its potent antiviral activity and favorable safety profile. This technical guide provides a comprehensive overview of the discovery, mechanism of action, in vitro and in vivo evaluation, and developmental history of **R82913**, intended for researchers, scientists, and professionals in the field of drug development.

## Introduction

The discovery of TIBO derivatives marked a significant milestone in the fight against HIV/AIDS, introducing a novel class of NNRTIs with a unique mechanism of action. **R82913** emerged as a particularly promising candidate from this class, exhibiting potent and selective inhibition of HIV-1 reverse transcriptase (RT). This document details the scientific journey of **R82913**, from its initial identification to its evaluation in clinical settings.

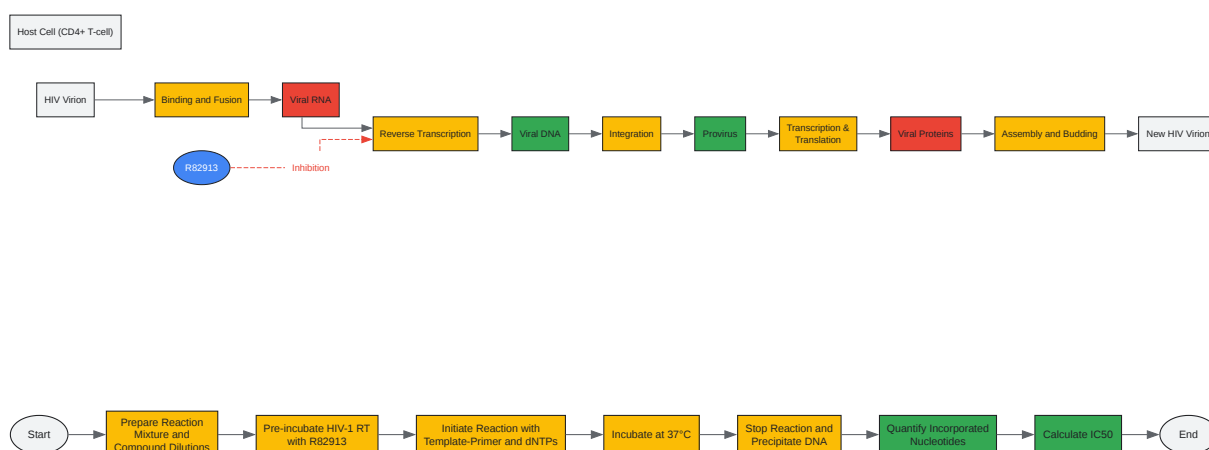
## Discovery and Synthesis

The TIBO scaffold was identified through screening efforts aimed at discovering novel anti-HIV-1 agents. **R82913**, (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1,2]-benzodiazepin-2(1H)-thione, is a key analog within this series.

While a detailed, step-by-step synthesis protocol for **R82913** is not publicly available, the general synthesis of TIBO derivatives involves a multi-step process. The core heterocyclic system is typically constructed through the condensation of appropriate precursors, followed by the introduction of various substituents to explore structure-activity relationships (SAR). The synthesis of TIBO compounds generally involves the formation of the tricyclic benzodiazepine-imidazole core, followed by alkylation and other modifications to introduce the desired functional groups.

## Mechanism of Action

**R82913** exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), **R82913** is a non-competitive inhibitor. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its DNA polymerase activity. This allosteric inhibition is highly specific to HIV-1 RT, as **R82913** shows no significant activity against HIV-2 RT or other cellular DNA polymerases.



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## References

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